molecular formula C7H14N2O3S B13396527 Methionylglycine CAS No. 7403-12-5

Methionylglycine

Cat. No.: B13396527
CAS No.: 7403-12-5
M. Wt: 206.27 g/mol
InChI Key: QXOHLNCNYLGICT-UHFFFAOYSA-N
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Description

Methionylglycine is a dipeptide composed of the amino acids methionine and glycine. It is often studied for its potential role in biochemical processes and protein synthesis. This compound may have implications in nutritional supplements and therapeutic treatments due to the essential nature of methionine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methionylglycine can be synthesized through peptide synthesis methods. One common approach involves the coupling of methionine and glycine using peptide bond formation techniques. The reaction typically requires the activation of the carboxyl group of methionine, which can be achieved using reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) in the presence of a coupling agent like N-hydroxysuccinimide .

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, including the use of enzymes or microbial fermentation. These methods can offer higher yields and specificity compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

Methionylglycine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions

    Hydrolysis: this compound can be hydrolyzed in the presence of dinuclear palladium (II) complexes with benzodiazine bridging ligands.

    Oxidation: The sulfur-containing methionine residue in this compound can be oxidized using oxidizing agents such as hydrogen peroxide or performic acid.

    Substitution: this compound can undergo substitution reactions where the amino or carboxyl groups are modified using various reagents.

Major Products Formed

The major products formed from these reactions include hydrolyzed peptides, oxidized methionine derivatives, and substituted peptide analogs .

Scientific Research Applications

Methionylglycine has a wide range of scientific research applications:

    Chemistry: It is used in studies involving peptide synthesis and hydrolysis reactions.

    Biology: this compound is studied for its role in protein synthesis and its potential as a nutritional supplement.

    Medicine: The compound is explored for its therapeutic potential, particularly in treatments involving methionine supplementation.

    Industry: This compound is used in the production of flavor enhancers and other food additives

Mechanism of Action

Methionylglycine exerts its effects primarily through its involvement in protein synthesis. The methionine residue in the compound is essential for the initiation of protein synthesis in cells. This compound can also act as a substrate for enzymes involved in peptide bond formation and hydrolysis .

Comparison with Similar Compounds

Similar Compounds

    Glycylmethionine: Another dipeptide composed of glycine and methionine, but with the order of amino acids reversed.

    Methionylalanine: A dipeptide composed of methionine and alanine.

    Methionylserine: A dipeptide composed of methionine and serine.

Uniqueness

Methionylglycine is unique due to its specific sequence of methionine followed by glycine, which may confer distinct biochemical properties compared to other dipeptides. Its potential role in nutritional supplements and therapeutic treatments highlights its importance in various fields of research .

Properties

IUPAC Name

2-[(2-amino-4-methylsulfanylbutanoyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3S/c1-13-3-2-5(8)7(12)9-4-6(10)11/h5H,2-4,8H2,1H3,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOHLNCNYLGICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90864512
Record name Methionylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methionyl-Glycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028973
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7403-12-5, 14486-03-4
Record name NSC400385
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400385
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC88865
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88865
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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